

# 2-Chloro-6-fluorophenylboronic acid molecular weight and formula

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## Compound of Interest

Compound Name: 2-Chloro-6-fluorophenylboronic acid

Cat. No.: B151115

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An In-Depth Technical Guide to **2-Chloro-6-fluorophenylboronic acid**: Properties, Synthesis, and Applications

## Introduction

**2-Chloro-6-fluorophenylboronic acid** is a highly versatile synthetic building block, pivotal in modern organic and medicinal chemistry. Its unique substitution pattern, featuring both a chloro and a fluoro group ortho to the boronic acid moiety, imparts specific reactivity and steric properties that are highly sought after by researchers in drug discovery, agrochemical development, and materials science. This guide provides a comprehensive overview of its core characteristics, synthesis, and key applications, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

## Physicochemical Properties

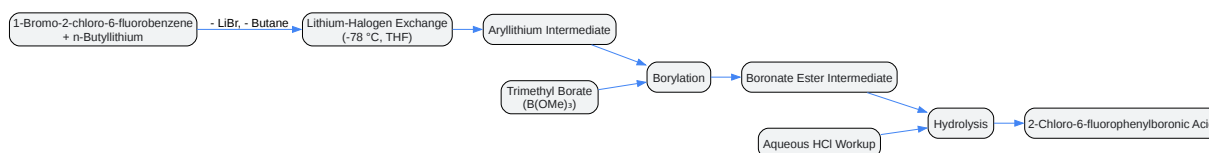
**2-Chloro-6-fluorophenylboronic acid** is a white to off-white crystalline powder under standard conditions.<sup>[1]</sup> Its key physical and chemical properties are summarized below, providing essential data for reaction planning and execution.

Property	Value	References
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BClFO <sub>2</sub>	[1][2][3]
Molecular Weight	174.36 g/mol	[1]
CAS Number	313545-32-3	[1][2][3]
Melting Point	131-135 °C	[1][2][3]
Appearance	White to off-white crystalline powder	[1]
Purity	Typically >95-98%	[4][5]
Solubility	Sparingly soluble in water, soluble in common organic solvents like toluene and dichloromethane.[6]	
Storage	Store at room temperature in a cool, dry place away from heat and direct sunlight. Keep container tightly sealed to prevent moisture absorption.[1][5][6]	

## Synthesis Pathway

The synthesis of substituted phenylboronic acids often involves a lithium-halogen exchange followed by borylation. A common and effective method for preparing **2-Chloro-6-fluorophenylboronic acid** starts from 1-bromo-2-chloro-6-fluorobenzene.

The causality behind this experimental choice lies in the differential reactivity of the halogen atoms. The bromine atom is more susceptible to lithium-halogen exchange than the chlorine atom, allowing for regioselective metalation at the desired position. The subsequent reaction with an electrophilic boron source, such as trimethyl borate, followed by acidic workup, yields the target boronic acid.



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Caption: General workflow for the synthesis of **2-Chloro-6-fluorophenylboronic acid**.

## Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of analogous arylboronic acids.<sup>[7]</sup>

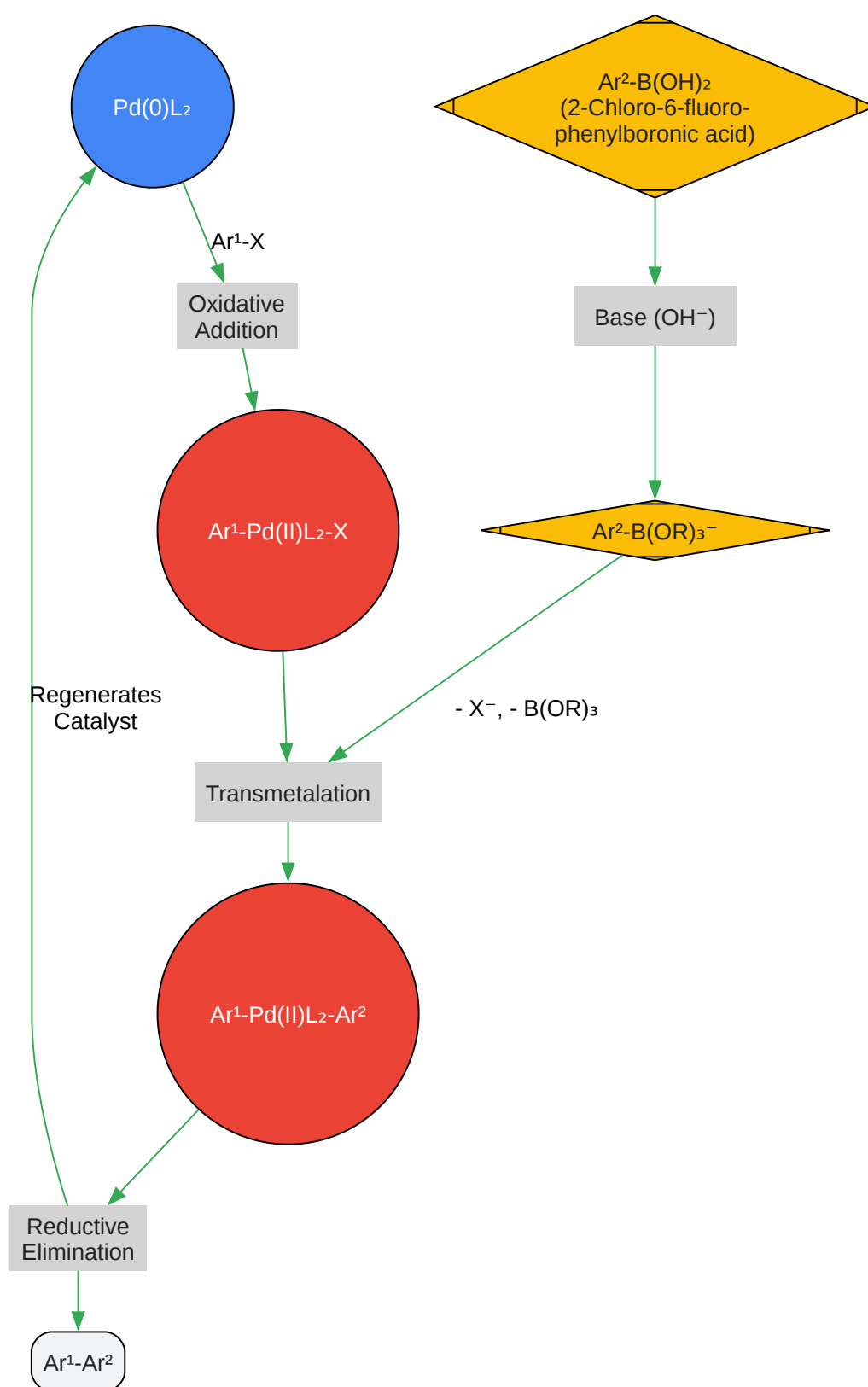
- **Reaction Setup:** To a dry, nitrogen-purged round-bottom flask, add 1-bromo-2-chloro-6-fluorobenzene and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (2.5 M in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature. The reaction is self-validating through the visible formation of the aryllithium intermediate, often accompanied by a color change.
- **Borylation:** Add trimethyl borate dropwise to the reaction mixture. Continue stirring for an additional 30 minutes at -78 °C.
- **Quenching and Workup:** Remove the cooling bath and allow the reaction to warm slowly. Quench the reaction by adding 1N aqueous hydrochloric acid.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

- Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent mixture, such as chloroform and hexane, to yield the final white crystalline product.[7]

## Core Application: Suzuki-Miyaura Cross-Coupling

**2-Chloro-6-fluorophenylboronic acid** is a premier reagent for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1]

The presence of both chloro and fluoro groups ortho to the boronic acid introduces significant steric hindrance. This can be advantageous, as it often requires highly active palladium catalysts (e.g., those with bulky, electron-rich phosphine ligands like Buchwald ligands) which in turn can overcome the challenge of coupling with other sterically hindered partners or less reactive aryl chlorides. The electron-withdrawing nature of the halogens also modulates the electronic properties of the aromatic ring, influencing the transmetalation step in the catalytic cycle.[8]



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Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling **2-Chloro-6-fluorophenylboronic acid** with a generic aryl halide (Ar-X).

- **Reagent Preparation:** In a reaction vessel, combine the aryl halide (1.0 eq), **2-Chloro-6-fluorophenylboronic acid** (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2-3 eq).
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of toluene and water or DME and water. The use of aqueous conditions with a base like K<sub>2</sub>CO<sub>3</sub> is common and often facilitates the transmetalation step.[\[9\]](#)
- **Reaction Execution:** Purge the vessel with an inert gas (Nitrogen or Argon) and heat the mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction is self-validating; consumption of the starting materials indicates a successful reaction.
- **Workup and Purification:** Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.

## Broader Research and Industrial Applications

The utility of **2-Chloro-6-fluorophenylboronic acid** extends across several scientific domains:

- **Pharmaceutical Development:** It is a crucial building block for synthesizing complex molecules, particularly in the development of targeted therapies for diseases like cancer.[\[1\]](#)
- **Agrochemicals:** The compound is explored for its potential in creating new agrochemicals designed to improve crop protection and yield.[\[1\]](#)
- **Material Science:** It is used in the synthesis of advanced materials, including specialized polymers and nanomaterials, to enhance properties such as conductivity and thermal

stability.[1]

## Safety and Handling

**2-Chloro-6-fluorophenylboronic acid** is classified as an irritant. Proper handling is essential to ensure laboratory safety.

Hazard Type	GHS Classification	Precautionary Statements
Skin Irritation	Category 2	H315: Causes skin irritation.[4][10][11]
Eye Irritation	Category 2	H319: Causes serious eye irritation.[4][10][11]
Respiratory Irritation	Category 3 (Single Exposure)	H335: May cause respiratory irritation.[4][11]
Acute Toxicity	Category 4 (Oral)	H302: Harmful if swallowed.[12]

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[4][12]
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or OSHA regulations.[4][12]
  - Skin Protection: Wear protective gloves and a lab coat or long-sleeved clothing.[4][12]
  - Respiratory Protection: Avoid breathing dust. In case of insufficient ventilation, use a NIOSH/MSHA approved respirator.[4][11]
- Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4][10]

## Conclusion

**2-Chloro-6-fluorophenylboronic acid** is a valuable and enabling chemical tool for synthetic chemists. Its well-defined physicochemical properties, established synthetic routes, and critical role in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable reagent. The specific substitution pattern offers a unique combination of steric and electronic properties that can be leveraged to access complex molecular architectures in pharmaceutical, agrochemical, and materials research. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant properties.

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